

Physical properties of 1-Methyl-4-oxocyclohexane-1-carbonitrile

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Compound of Interest

Compound Name: 1-Methyl-4-oxocyclohexane-1-carbonitrile

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An In-depth Technical Guide to the Physical Properties of **1-Methyl-4-oxocyclohexane-1-carbonitrile**

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Introduction

1-Methyl-4-oxocyclohexane-1-carbonitrile is a bifunctional organic molecule incorporating both a ketone and a nitrile functional group within a cyclohexane framework. This unique structural arrangement makes it a valuable intermediate and building block in medicinal chemistry and organic synthesis. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development settings. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental protocols for their verification, and the scientific rationale underpinning these methodologies.

Section 1: Physicochemical and Spectroscopic Data Summary

The fundamental physical and chemical properties of **1-Methyl-4-oxocyclohexane-1-carbonitrile** are summarized below. This data serves as a critical reference for experimental design, safety assessments, and analytical characterization.

Property	Value	Source
IUPAC Name	1-methyl-4-oxocyclohexane-1-carbonitrile	N/A
CAS Number	121955-82-6	[1]
Molecular Formula	C ₈ H ₁₁ NO	[1]
Molecular Weight	137.18 g/mol	[1]
Appearance	Light yellow to yellow Solid	[1]
Boiling Point	263.6 ± 33.0 °C (Predicted)	[1]
Density	1.02 ± 0.1 g/cm ³ (Predicted)	[1]
Storage Temperature	2-8°C, tightly closed, dry	[1] [2]

Section 2: Safety and Handling Precautions

As with any laboratory chemical, proper handling of **1-Methyl-4-oxocyclohexane-1-carbonitrile** is essential to ensure personnel safety. While specific toxicity data for this compound is limited, the presence of the nitrile group necessitates cautious handling.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[3\]](#)[\[4\]](#)
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[\[3\]](#)[\[5\]](#)
- Spill Management: In case of a spill, collect the material using an inert absorbent material.[\[2\]](#) [\[4\]](#) Avoid generating dust.[\[2\]](#) Prevent the material from entering drains or waterways.[\[2\]](#)[\[4\]](#)
- First Aid:
 - Inhalation: Move to fresh air. If feeling unwell, consult a doctor.[\[2\]](#)[\[3\]](#)
 - Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.[\[2\]](#)[\[3\]](#)

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[2][5]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[3]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][4] Recommended storage temperature is between 2-8°C.[1]

Section 3: Experimental Methodologies for Physical Property Determination

The following protocols provide step-by-step procedures for the empirical determination of the key physical properties of **1-Methyl-4-oxocyclohexane-1-carbonitrile**.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[6]

Protocol: Capillary Method

- Sample Preparation: Place a small amount of the dry, finely powdered compound onto a clean, dry surface.[7] Press the open end of a capillary tube into the powder to pack a small amount (1-2 mm in height) into the sealed end.[8][9]
- Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] Insert the assembly into a heating apparatus, such as a Thiele tube filled with mineral oil or an electrically heated Mel-Temp device.
- Heating and Observation: Heat the apparatus rapidly at first to determine an approximate melting point. Allow the apparatus to cool, then repeat the process, heating slowly (approximately 2°C per minute) as the temperature approaches the expected melting point.
- Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.[7]

Boiling Point Determination (Micro-Scale)

For small sample quantities, a micro-boiling point determination is the most efficient method. This technique relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[10][11]

Protocol: Capillary Inversion Method

- Sample Preparation: Add approximately 0.5 mL of the liquid sample (if melted) into a small test tube. Place a capillary tube, sealed at one end, into the test tube with the open end facing down.[12][13]
- Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with high-boiling mineral oil).[13]
- Heating: Heat the apparatus gently.[13] As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.
- Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[10][12] This indicates the liquid's vapor has displaced all the air and its vapor pressure exceeds the atmospheric pressure.
- Data Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12][13]

Solubility Assessment

A systematic solubility analysis provides valuable information about a compound's polarity and the presence of acidic or basic functional groups.[14][15] The principle "like dissolves like" is the foundation of this analysis, where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[16]

Protocol: Systematic Solubility Testing

- Initial Screening: In a small test tube, add approximately 25 mg of the compound to 0.5 mL of the solvent.[15] Begin with deionized water (polar) and diethyl ether or hexane (non-polar). [17] Shake vigorously and observe if a homogeneous solution forms.[14][18]

- Acid/Base Testing (if water-insoluble):
 - 5% Aqueous HCl: Test solubility in 5% HCl. Dissolution indicates the presence of a basic functional group, such as an amine.[17][18] The ketone oxygen is a very weak Lewis base and is unlikely to cause dissolution in dilute acid.
 - 5% Aqueous NaOH: Test solubility in 5% NaOH. Dissolution suggests an acidic functional group.[17][18]
 - 5% Aqueous NaHCO₃: If soluble in NaOH, test in 5% NaHCO₃. Dissolution in this weaker base indicates a relatively strong acid, such as a carboxylic acid.[15][18]
- Concentrated Acid Test: If the compound is insoluble in all the above, test its solubility in cold, concentrated H₂SO₄.[15] Compounds containing oxygen or nitrogen atoms will typically dissolve in concentrated sulfuric acid.[15]
- Recording: Record the compound as "soluble" or "insoluble" for each solvent tested.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the molecular structure and identity of a compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[19]

- Sample Preparation: Accurately weigh 10-50 mg of the compound.[20] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[21]
- Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.[20][21] Ensure the outside of the tube is clean.[20]
- Data Acquisition: Insert the tube into the NMR spectrometer. The instrument will then perform a series of automated steps:

- Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[21]
- Shimming: The magnetic field is homogenized to improve spectral resolution.[21]
- Acquisition: A radio-frequency pulse is applied, and the resulting signal (Free Induction Decay, or FID) is recorded.[22]
- Processing: A Fourier transform is applied to the FID to generate the final NMR spectrum, which can then be analyzed for chemical shifts, integration, and coupling patterns.[22]

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[23]

- Sample Preparation (KBr Pellet): Given the compound is a solid, the KBr pellet method is suitable. Mix ~1 mg of the sample with ~200 mg of dry KBr powder in a mortar and grind to a fine, homogeneous powder.[24]
- Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Background Spectrum: Place a blank KBr pellet (or nothing) in the spectrometer's sample holder and run a background scan. This is subtracted from the sample scan to remove interference from atmospheric CO₂ and water vapor.[24]
- Sample Spectrum: Replace the blank with the sample pellet and acquire the infrared spectrum.[24]
- Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to functional groups (e.g., C=O stretch for the ketone, C≡N stretch for the nitrile).

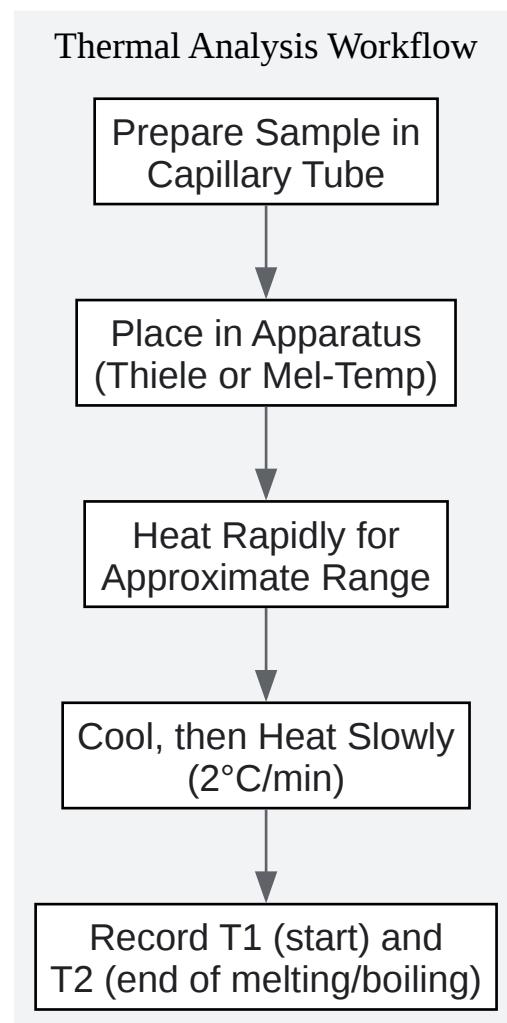
Protocol: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.[25] [26]

- Sample Preparation and Introduction: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol). The sample is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.[27]
- Ionization: The sample molecules are ionized. Common techniques for small molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[25]
- Mass Analysis: The resulting ions are separated in a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.[26]
- Detection and Analysis: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The spectrum is analyzed to identify the molecular ion peak (M^+), which corresponds to the molecular weight of the compound, and its fragmentation pattern, which provides structural clues.[28]

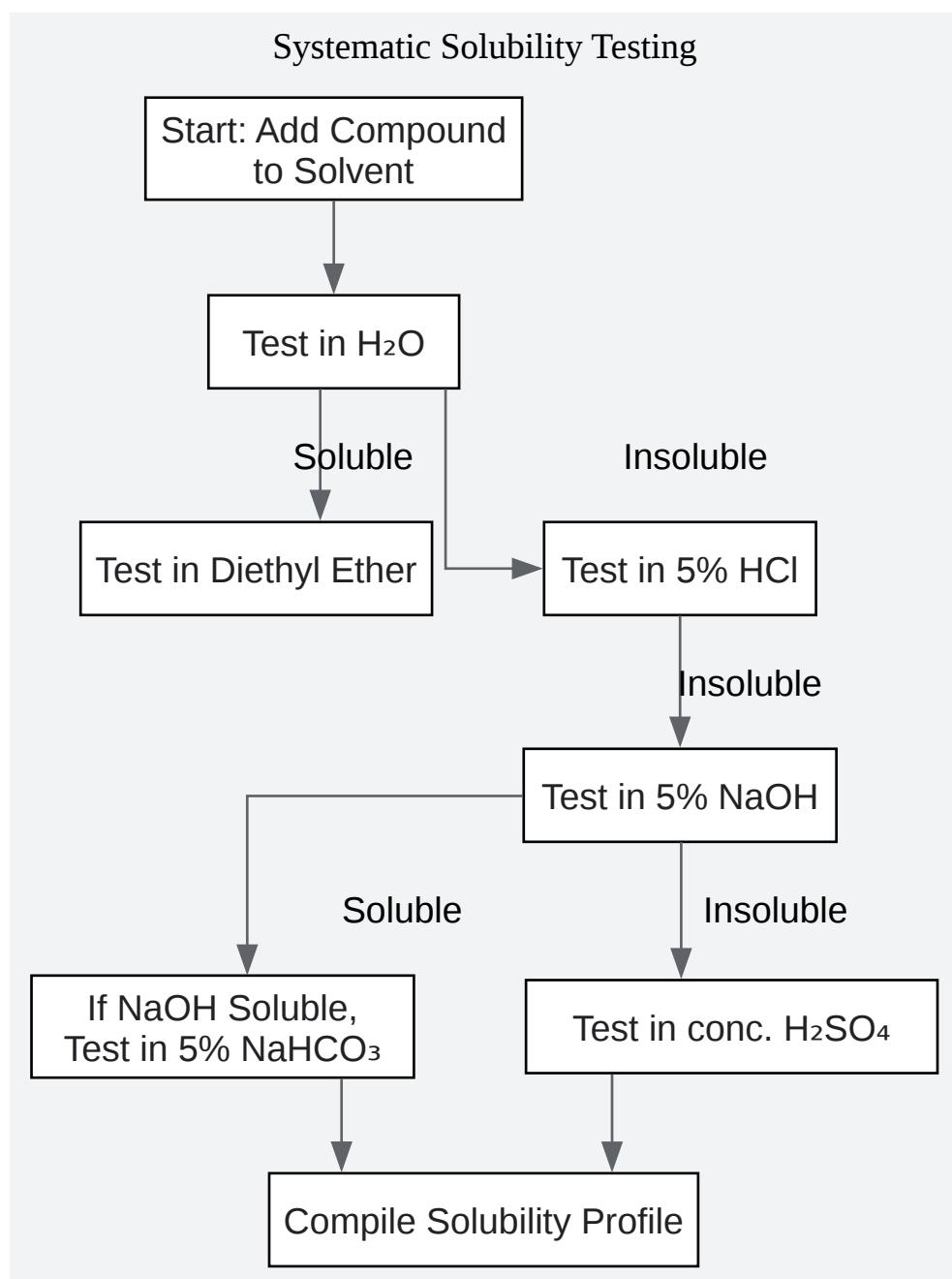
Section 4: Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

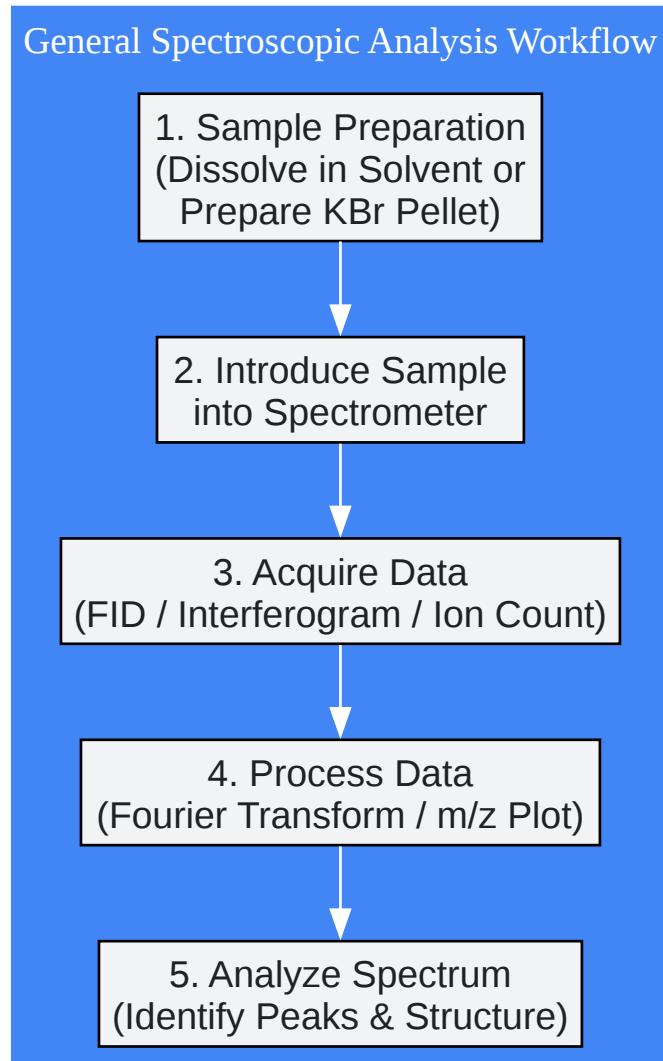


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Caption: Workflow for Melting and Boiling Point Determination.

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Caption: Decision workflow for systematic solubility analysis.



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Caption: Generalized workflow for spectroscopic characterization.

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